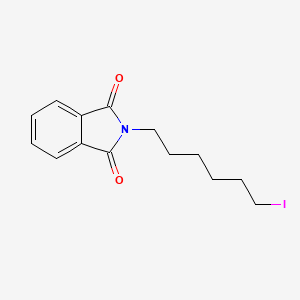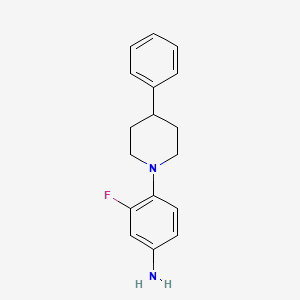
3-氟-4-(4-苯基哌啶-1-基)苯胺
描述
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline is a chemical compound with the molecular formula C17H19FN2. It has a molecular weight of 270.34 g/mol. This compound is available in powder form .
Molecular Structure Analysis
The InChI code for a similar compound, 3-fluoro-4-(4-methylpiperidin-1-yl)aniline hydrochloride, is 1S/C12H17FN2.ClH/c1-9-4-6-15 (7-5-9)12-3-2-10 (14)8-11 (12)13;/h2-3,8-9H,4-7,14H2,1H3;1H . This might give some insights into the molecular structure of 3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline.Physical And Chemical Properties Analysis
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline is a powder . It has a molecular weight of 194.25 . The compound should be stored at a temperature of 4°C .科学研究应用
-
c-Met Kinase Inhibitors
- Field : Molecular Design and Drug Discovery
- Application : This compound has been used in the synthesis of c-Met kinase inhibitors . c-Met is a receptor tyrosine kinase that is expressed in endothelial and epithelial cells and plays a crucial role in cancer progression .
- Method : Docking and quantitative structure–activity relationship (QSAR) studies were performed to analyze the molecular features which contribute to a high inhibitory activity for the studied compounds .
- Results : The predicted biological activities of the c-Met kinase inhibitors were obtained using QSAR methods .
-
Synthesis of Pyrrolopyrimidine Kinase Inhibitors
- Field : Organic Chemistry
- Application : This compound is an important organic building block to synthesize substituted aniline products . It has been used in the synthesis of pyrrolopyrimidine kinase inhibitors .
- Method : A detailed procedure for the synthesis of pyrrolopyrimidine kinase inhibitors using this compound is provided .
- Results : The synthesis resulted in the production of pyrrolopyrimidine kinase inhibitors .
-
Synthesis of Nitrogenous Heterocyclic Derivatives
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of nitrogenous heterocyclic derivatives .
- Method : A detailed procedure for the synthesis of nitrogenous heterocyclic derivatives using this compound is provided .
- Results : The synthesis resulted in the production of nitrogenous heterocyclic derivatives .
-
Antibacterial Properties
- Field : Medicinal Chemistry
- Application : A series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and screened for their in vitro antibacterial properties .
- Method : The compounds were synthesized and then screened for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Enterobacter aerogenes .
- Results : The results of the antibacterial screening are not provided in the source .
安全和危害
属性
IUPAC Name |
3-fluoro-4-(4-phenylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2/c18-16-12-15(19)6-7-17(16)20-10-8-14(9-11-20)13-4-2-1-3-5-13/h1-7,12,14H,8-11,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJAYNZNBFLAKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4-phenylpiperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Isopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylic acid hydrochloride](/img/structure/B1444588.png)
![Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444590.png)




![1-(Benzo[D]thiazol-2-YL)cyclopropanecarboxylic acid](/img/structure/B1444599.png)
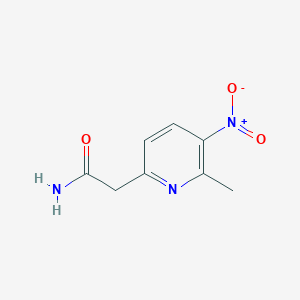
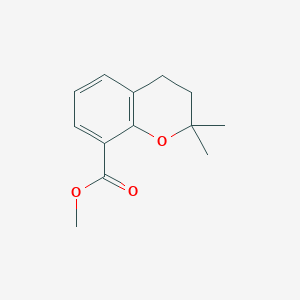
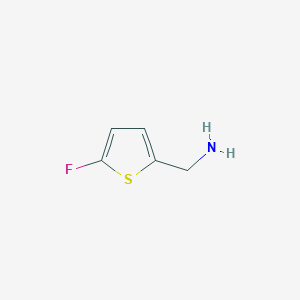
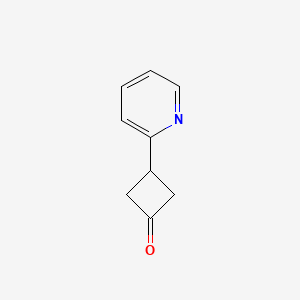
![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)

